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Compound of Interest

Compound Name: Flonoltinib maleate

Cat. No.: B13838645

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Chemical Structure and
Properties

Flonoltinib maleate is an orally bioavailable dual inhibitor of Janus-associated kinase 2 (JAK2)
and FMS-like tyrosine kinase 3 (FLT3). Its chemical structure is detailed below.

Chemical Name: Ethanol, 2-[[1-[2-fluoro-4-[[5-methyl-4-[1-(1-methylethyl)-1H-pyrazol-4-yl]-2-
pyrimidinylJamino]phenyl]-4-piperidinyljmethylamino]-[1]

Molecular Formula:

e Flonoltinib (Free Base): C2sH34aFN-O[1][2]

e Flonoltinib Maleate: C25H34FN70-CaH404[2]
Molecular Weight:

e Flonoltinib (Free Base): 467.58 g/mol [1][2]

» Flonoltinib Maleate: 583.66 g/mol [2]

SMILES: CC(C)nlcc(cnl)-
c2c(C)enc(Nc3cecee(c(c3)F)NACCC(CC4)N(C)CCO)n2.C(=C/C(=0)0)/C(=0)0[2]
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INChl Key: NLVFJAJYGCZTRV-BTJKTKAUSA-N[Z]

Mechanism of Action and Signaling Pathway

Flonoltinib maleate is a potent inhibitor of both JAK2 and FLT3 kinases, which are key
components of signaling pathways that regulate cell proliferation and differentiation.[3]
Dysregulation of these pathways is implicated in various hematological malignancies.

The primary mechanism of action involves the inhibition of the JAK/STAT signaling pathway.[3]
Hyperactivation of JAK2, often due to mutations like JAK2V617F, is a hallmark of
myeloproliferative neoplasms (MPNSs).[4] Flonoltinib maleate has demonstrated high
selectivity for JAK2 over other JAK family members.[4] Uniquely, it has been shown to bind to
both the active kinase domain (JH1) and the pseudokinase domain (JH2) of JAK2, which may
contribute to its high selectivity and potent inhibition.[5] By inhibiting JAK2, Flonoltinib maleate
prevents the phosphorylation and activation of downstream Signal Transducer and Activator of
Transcription (STAT) proteins, particularly STAT3 and STATS5.[3] This blockade of STAT
signaling leads to the induction of apoptosis and a reduction in the proliferation of tumor cells
that are dependent on this pathway.[3]

In addition to its effects on JAK2, Flonoltinib maleate also targets FLT3, a receptor tyrosine
kinase that is often overexpressed or mutated in acute myeloid leukemia (AML).[3] Inhibition of
FLT3 signaling further contributes to the anti-neoplastic activity of the compound.

Below is a diagram illustrating the targeted signaling pathway.
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Figure 1: Flonoltinib Maleate Inhibition of the JAK/STAT Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for Flonoltinib maleate from preclinical

and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity

Target ICs0 (NM) Reference
JAK2 0.7 [6]
FLT3 4 [6]
JAK1 26 [6]
JAK3 39 [6]

Table 2: Preclinical In Vitro Cellular Effects
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Cell Line Effect Concentration  Duration Reference
Down-regulation
MV4-11 0.008-1 uM 2 hours [6]
of p-FLT3
Induction of
MV4-11 ) 5-100 nM 2 hours [6]
apoptosis
Cell cycle arrest 100 nM (85%
MV4-11 2 hours [6]
(G1/G0) arrest)
Table 3: Preclinical In Vivo Efficacy
Animal Model Dosing Duration Key Outcome Reference
Significant
_ antitumor effects
MV4-11-bearing 30 and 60
) Kkalday (p.0) 14 days (TGI of 58% and [6]
mice m ay (p.o.
g/kgiday (p 93%
respectively)
Reduced
JAK2V617F- hepatosplenome
induced MPN Dose-dependent - galy and [4]
murine models prolonged
survival

Table 4: Phase I/lla Clinical Trial in Myelofibrosis (NCT05153343)
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Parameter

Value

Notes

Reference

Dose Escalation

25 mg, 50 mg, 100
mg, 150 mg, 225 mg,
325 mg

Oral administration

[5]

Maximum Tolerated
Dose (MTD)

225 mg/day

[5]

Spleen Volume
Reduction (SVR35) at
24 weeks

77.3% of evaluable

patients

SVR35 = >35%
reduction in spleen

volume

[7]

Bone Marrow Fibrosis

Improvement

Observed in 26.1% of

patients

[7]

Total Symptom Score
Reduction (TSS50)

Achieved by 76.7% of

patients

TSS50 = =50%
reduction in total

symptom score

[7]

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the

preclinical evaluation of Flonoltinib maleate.

In Vitro Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (ICso) of Flonoltinib maleate

against target kinases.

General Protocol:

o Reagents: Purified recombinant kinase enzymes (JAK1, JAK2, JAK3, FLT3), appropriate

peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and kinase assay buffer.

e Procedure: a. Prepare serial dilutions of Flonoltinib maleate in DMSO. b. In a 96-well plate,

add the kinase, substrate, and Flonoltinib maleate (or DMSO for control). c. Initiate the

kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 45

minutes). e. Terminate the reaction and quantify the amount of ADP produced using a
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detection reagent such as ADP-Glo™. f. Measure luminescence, which is proportional to
kinase activity.

o Data Analysis: Calculate the percentage of inhibition for each concentration of Flonoltinib
maleate and determine the ICso value by fitting the data to a dose-response curve.

Cell-Based Assays (MV4-11 Cell Line)

Objective: To evaluate the effects of Flonoltinib maleate on cell signaling, apoptosis, and cell
cycle progression in a human leukemia cell line.

General Protocol:

o Cell Culture: Culture MV4-11 cells in RPMI-1640 medium supplemented with fetal bovine
serum and antibiotics at 37°C in a humidified 5% CO: incubator.

o Western Blotting for p-FLT3: a. Treat cells with varying concentrations of Flonoltinib
maleate for 2 hours. b. Lyse the cells and quantify protein concentration. c. Separate protein
lysates by SDS-PAGE and transfer to a PVDF membrane. d. Block the membrane and probe
with primary antibodies against phosphorylated FLT3 (p-FLT3) and total FLT3. e. Use a
loading control like B-actin to ensure equal protein loading. f. Incubate with HRP-conjugated
secondary antibodies and detect chemiluminescence.

o Apoptosis Assay: a. Treat cells with Flonoltinib maleate for 2 hours. b. Stain cells with
Annexin V and Propidium lodide (PI). c. Analyze the stained cells by flow cytometry to
quantify the percentage of apoptotic cells.

o Cell Cycle Analysis: a. Treat cells with Flonoltinib maleate for 2 hours. b. Fix the cells in
ethanol and stain with PI. c. Analyze the DNA content of the cells by flow cytometry to
determine the distribution of cells in different phases of the cell cycle (GO/G1, S, G2/M).

In Vivo Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of Flonoltinib maleate in a mouse model.
General Protocol:

¢ Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
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e Tumor Implantation: Subcutaneously inject MV4-11 cells into the flank of each mouse.

o Treatment: a. Once tumors reach a palpable size, randomize mice into treatment and control
groups. b. Administer Flonoltinib maleate orally (e.g., by gavage) at specified doses (e.g.,
30 and 60 mg/kg/day) for a defined period (e.g., 14 days). The control group receives the
vehicle.

» Efficacy Evaluation: a. Measure tumor volume and body weight regularly. b. At the end of the
study, euthanize the mice and excise the tumors for weighing and further analysis. c.
Calculate the tumor growth inhibition (TGI).

Below is a diagram illustrating a general experimental workflow for preclinical evaluation.

Kinase Assays Cell Cycle Analysis Tumor Xenograft Model Efficacy Measurement
(IC50 Determination) (PI Staining) (Nude Mice) (Tumor Volume, Survival)

Cell Line Culture

Oral Administration
of Flonoltinib Maleate
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Click to download full resolution via product page

Figure 2: General Preclinical Experimental Workflow for Flonoltinib Maleate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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